molecular formula C14H26N2O3 B15279129 tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B15279129
M. Wt: 270.37 g/mol
InChI Key: ONTBNYSAUZAUTQ-WDEREUQCSA-N
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Description

tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a spirocyclic structure. This compound is characterized by the presence of an amino group, a hydroxy group, and a tert-butyl ester group. It is used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol, alcohols in the presence of acid catalysts.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of amides or esters.

Scientific Research Applications

tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the spirocyclic structure provides rigidity and specificity in binding. The compound may act as an enzyme inhibitor or receptor modulator, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Uniqueness

tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[45]decane-8-carboxylate is unique due to its specific stereochemistry and the presence of both amino and hydroxy functional groups

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-6-4-14(5-7-16)9-10(17)8-11(14)15/h10-11,17H,4-9,15H2,1-3H3/t10-,11+/m0/s1

InChI Key

ONTBNYSAUZAUTQ-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H](C[C@H]2N)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2N)O

Origin of Product

United States

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